molecular formula C19H17ClFNO6S2 B2636154 N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide CAS No. 896326-78-6

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide

Cat. No.: B2636154
CAS No.: 896326-78-6
M. Wt: 473.91
InChI Key: BZZHRDDZQMVCKW-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide is a bis-sulfonamide derivative featuring a 4-chlorobenzenesulfonyl group, a furan-2-yl moiety, and a 5-fluoro-2-methoxybenzenesulfonamide substituent linked via an ethyl chain. Sulfonamides are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . The dual sulfonamide groups in this compound may enhance target binding affinity, while the chloro and fluoro substituents likely improve metabolic stability and electronic properties.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNO6S2/c1-27-16-9-6-14(21)11-18(16)30(25,26)22-12-19(17-3-2-10-28-17)29(23,24)15-7-4-13(20)5-8-15/h2-11,19,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZHRDDZQMVCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to sulfonylation and other functional group modifications. Common reagents used in these reactions include chlorosulfonic acid, furan derivatives, and fluorinated benzene compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

  • Benzofuran in introduces extended aromaticity, likely increasing lipophilicity compared to the target’s simpler furan .
  • Substituent Effects: The chloro-difluoro-methoxy group in ’s indole derivative enhances steric bulk and electronegativity, possibly improving blood-brain barrier penetration . Dual sulfonamide groups in the target compound may offer stronger hydrogen-bonding interactions compared to mono-sulfonamides (e.g., ) .
  • Molecular Weight and Bioavailability :

    • Higher molecular weight compounds (e.g., : 485.91 g/mol) may face challenges in solubility, whereas smaller analogs (e.g., : 452.95 g/mol) could exhibit improved pharmacokinetics .

Biological Activity

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide is a complex organic compound with notable biological activities. This article reviews the compound's structure, synthesis, and its biological effects based on various studies.

Compound Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C19H15ClFNO4S
  • Molecular Weight : 407.8 g/mol
  • CAS Number : 896331-84-3

The compound features a furan ring, a chlorobenzenesulfonyl group, and a sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing sulfonamide and furan structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown:

  • Moderate to strong activity against :
    • Salmonella typhi
    • Bacillus subtilis

These findings suggest that the compound may be effective in treating bacterial infections .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Studies indicate that it may act as an acetylcholinesterase inhibitor, which is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer's. The inhibition potency is often measured in terms of IC50 values:

CompoundIC50 (μM) against AChEIC50 (μM) against BChE
This compound10.47.7

These results highlight the potential of the compound in neurological applications .

Study on Biological Activity

A comprehensive study assessed the biological activity of sulfonamide derivatives, including this compound. The study utilized various assays to determine the efficacy of these compounds against different bacterial strains and their enzyme inhibition capabilities.

Key findings included:

  • Antibacterial Screening : The compound showed significant antibacterial activity against multiple strains.
  • Enzyme Inhibition : Strong inhibitory effects were noted against urease, which is relevant for treating conditions like kidney stones and urinary tract infections.
  • Docking Studies : Molecular docking simulations revealed favorable interactions with target proteins, indicating potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide?

  • Methodological Answer : The compound is synthesized via a multi-step route. Key steps include:
  • Step 1 : Condensation of a furan-2-yl aldehyde derivative with 4-chlorobenzenesulfonamide under basic conditions (e.g., NaH or K₂CO₃) in anhydrous DMF at 60–80°C .
  • Step 2 : Sulfonylation of the intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a coupling agent (e.g., EDCI or DCC) at 0–5°C to minimize side reactions .
  • Critical Conditions :
  • Inert Atmosphere : Nitrogen or argon to prevent oxidation of reactive intermediates .
  • Temperature Control : Strict regulation to avoid decomposition of sulfonamide intermediates .

Q. Which purification methods are most effective for isolating the target compound with high purity (>95%)?

  • Methodological Answer :
  • Recrystallization : Use a mixed solvent system (e.g., ethyl acetate/hexane) to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with a gradient elution (e.g., 5–20% ethyl acetate in dichloromethane) to separate sulfonamide byproducts .
  • HPLC : For analytical-scale purification, reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase achieve >99% purity .

Advanced Research Questions

Q. How can researchers design experiments to study the electronic effects of substituents (e.g., 4-chloro, 5-fluoro) on the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Computational Modeling : Use density functional theory (DFT) to calculate electron density distribution and predict sites of nucleophilic/electrophilic reactivity. Compare with experimental data (e.g., NMR chemical shifts) .
  • Substituent Variation : Synthesize analogs with substituents of varying electronegativity (e.g., replacing 4-Cl with 4-NO₂ or 4-OCH₃) and evaluate reaction kinetics or binding affinity .
  • Spectroscopic Analysis : FT-IR and XPS to assess sulfonamide group interactions with biological targets (e.g., enzymes) .

Q. How can contradictory bioactivity data (e.g., inconsistent IC₅₀ values in enzyme inhibition assays) be systematically addressed?

  • Methodological Answer :
  • Assay Optimization :
  • Buffer Conditions : Test pH (6.5–7.5) and ionic strength to identify optimal activity windows .
  • Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay reliability .
  • Structural Analysis :
  • SAR Studies : Correlate substituent modifications (e.g., furan vs. thiophene rings) with activity trends .
  • Molecular Docking : Use AutoDock Vina to simulate binding modes and identify steric/electronic clashes in conflicting datasets .

Q. What analytical techniques are most reliable for characterizing degradation products under accelerated stability testing?

  • Methodological Answer :
  • LC-MS/MS : Detect and quantify hydrolyzed sulfonamide fragments (e.g., 5-fluoro-2-methoxybenzenesulfonic acid) with MRM transitions .
  • NMR Stability Studies : Monitor deuterated solvent systems (e.g., DMSO-d₆) for real-time degradation profiling (e.g., disappearance of furan protons) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental results in reaction yield optimization?

  • Methodological Answer :
  • DOE (Design of Experiments) : Apply a fractional factorial design to screen variables (e.g., catalyst loading, temperature) and identify interactions overlooked in simulations .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction parameters dynamically .

Tables

Table 1 : Key Synthetic Parameters and Outcomes

StepReaction ConditionsYield (%)Purity (%)Reference
1DMF, 70°C, 12h6585
2EDCI, 0°C, 2h7892
3Recrystallization95

Table 2 : Comparative Bioactivity of Structural Analogs

Compound ModificationIC₅₀ (µM)Assay TypeReference
4-Cl, 5-F, furan-2-yl0.45Enzyme Inhibition
4-NO₂, 5-F, furan-2-yl1.20Enzyme Inhibition
4-OCH₃, 5-F, thiophene-2-yl0.89Enzyme Inhibition

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